Product packaging for Octa-2,6-diene(Cat. No.:)

Octa-2,6-diene

Cat. No.: B1211299
M. Wt: 110.2 g/mol
InChI Key: LAGGTOBQMQHXON-UHFFFAOYSA-N
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Description

Octa-2,6-diene, with the molecular formula C8H14 and a molecular weight of 110.20 g/mol, is a straight-chain diene of interest in organic and organometallic chemistry research . It is characterized by a boiling point of approximately 124.5 °C and a density of 0.745 g/cm³ . This compound is noted to occur in nature . In scientific studies, this compound and its derivatives, such as 4,5-dimethyl-2,6-octadiene, are formed as products or intermediates in various reaction mechanisms, providing insight into processes like radical pathways in organometallic chemistry . Furthermore, isomers of 2,6-octadiene play a critical role in fundamental organic reactions, serving as classic examples in the investigation of the Cope rearrangement, where the preference for "chair" over "boat" transition state conformations was definitively established . This makes it a valuable compound for studying reaction dynamics and stereochemistry. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B1211299 Octa-2,6-diene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

octa-2,6-diene

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H,7-8H2,1-2H3

InChI Key

LAGGTOBQMQHXON-UHFFFAOYSA-N

SMILES

CC=CCCC=CC

Canonical SMILES

CC=CCCC=CC

Origin of Product

United States

Advanced Synthetic Methodologies for Octa 2,6 Diene and Its Stereoisomers

Stereoselective Synthesis of (E,E)-, (Z,Z)-, and (E,Z)-Octa-2,6-diene Derivatives.chemsynthesis.comchemspider.comnih.govnih.govchemspider.com

The controlled synthesis of the distinct geometric isomers of octa-2,6-diene—(2E,6E)-octa-2,6-diene, (2Z,6Z)-octa-2,6-diene, and (2Z,6E)-octa-2,6-diene—is fundamental for their application in various chemical syntheses. chemsynthesis.comchemspider.comnih.govnih.govchemspider.com Each isomer possesses a unique three-dimensional structure that dictates its physical properties and reactivity.

Stereoselective synthesis often involves copper-catalyzed coupling reactions of vinyl iodides with formamide, followed by dehydration. nsf.govresearchgate.net The choice of catalyst and reaction conditions is crucial to minimize the isomerization of the resulting vinyl formamide, thereby preserving the stereochemistry of the initial vinyl iodide in the final isocyanoalkene product. nsf.govresearchgate.net Another approach involves the semi-reduction of skipped diynes, which can be assembled through the coupling of terminal alkynes and propargylic bromides to create the C21 carbon chain necessary for certain pheromone precursors. scholaris.ca Furthermore, the isomerization of a thermodynamically stable (E,E)-diene to a less stable (Z,E)-diene can be achieved through photosensitization, offering a metal-free method for stereocontrol. researchgate.net

Table 1: Stereoisomers of this compound

Isomer IUPAC Name Molecular Formula InChIKey
(E,E) (2E,6E)-octa-2,6-diene C8H14 LAGGTOBQMQHXON-GGWOSOGESA-N
(Z,Z) (2Z,6Z)-octa-2,6-diene C8H14 LAGGTOBQMQHXON-GLIMQPGKSA-N
(E,Z) (2Z,6E)-octa-2,6-diene C8H14 LAGGTOBQMQHXON-CIIODKQPSA-N

Enantioselective Approaches to Chiral this compound Scaffolds.nih.govnih.govorganic-chemistry.org

The introduction of chirality into the this compound framework opens avenues for its use in asymmetric synthesis, particularly as chiral ligands for transition metal catalysts. Enantioselective approaches are designed to produce one enantiomer in excess over the other.

A key strategy involves the use of chiral diene ligands in transition metal-catalyzed reactions, which have shown superiority in both catalytic activity and enantioselectivity. nih.gov For instance, chiral dienes based on bicyclic frameworks, such as bicyclo[2.2.2]octadiene, are effective in rhodium-catalyzed asymmetric conjugate addition reactions. nih.govorganic-chemistry.org These ligands can be synthesized from inexpensive chiral terpenes like (R)-α-phellandrene through a [4+2] cycloaddition as a key step. nih.govorganic-chemistry.org Another powerful method is the catalytic enantioselective Diels-Alder reaction, which can produce chiral bridged dienes. nih.gov These dienes, upon coordination with a metal like Rh(I), can themselves act as catalysts for other enantioselective transformations, creating a cascade of chirality transfer. nih.gov The development of such catalytic cascades is a significant advancement, allowing for the creation of a "catalytic pool" of molecules analogous to the natural "chiral pool". nih.gov

Convergent and Divergent Synthetic Strategies for this compound Production.scholaris.ca

Both convergent and divergent strategies are employed in the synthesis of this compound and its derivatives to enhance efficiency and molecular diversity.

A divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. For instance, a common di-alkyne precursor to this compound could be selectively reduced under different conditions (e.g., Lindlar catalyst for Z,Z; dissolving metal reduction for E,E) to yield different stereoisomers. This strategy is highly efficient for producing a range of isomers for screening or other applications from a single starting material.

Novel Catalytic Approaches in this compound Synthesis.rsc.orgnih.govrsc.orgmdpi.com

Recent advancements in catalysis have provided new tools for the synthesis of dienes, focusing on efficiency, selectivity, and the use of novel activation modes. These approaches often lead to milder reaction conditions and access to previously challenging molecular architectures.

One area of development is in catalytic asymmetric reactions. For example, scandium-catalyzed transformations using chiral N,N'-dioxide ligands have been successful in various asymmetric reactions, including domino processes that build complex molecules in a single step. mdpi.com The design and synthesis of novel Michael acceptors, such as conjugated nitro dienynes, have enabled new catalytic enantioselective pathways to functionalized 1,3-enynes. rsc.org Furthermore, phosphine-catalyzed strategies are being used to synthesize highly functionalized dienes that can participate in subsequent asymmetric reactions like the inverse-electron-demand Diels-Alder reaction. rsc.org

The development of catalytic, asymmetric variants of fundamental reactions like the electrophilic addition to alkenes is also a major focus. nih.gov While historically underdeveloped, new catalytic approaches for reactions such as halolactonizations and dihalogenations are emerging, providing enantioselective routes to functionalized dienes. nih.gov

Green Chemistry Principles in this compound and Derivative Production.organic-chemistry.orgessentialchemicalindustry.orgnih.govmagtech.com.cnresearchgate.net

The production of this compound and its derivatives can be made more sustainable by applying the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. organic-chemistry.orgessentialchemicalindustry.orgnih.gov

Key Green Chemistry Principles and Their Application:

Prevention: It is preferable to prevent waste generation than to treat it after it has been created. organic-chemistry.orgessentialchemicalindustry.orgnih.gov This can be achieved by designing syntheses with high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.orgnih.gov Catalytic reactions, particularly addition reactions, are inherently more atom-economical than stoichiometric ones. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. organic-chemistry.orgnih.gov The catalytic methods discussed in the previous section align directly with this principle.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary whenever possible. essentialchemicalindustry.orgnih.gov When solvents are required, greener alternatives such as water or ethanol (B145695) should be considered over hazardous organic solvents. organic-chemistry.orgnih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever feasible. essentialchemicalindustry.orgnih.gov Catalyst development plays a key role in lowering the activation energy of reactions, thereby reducing energy consumption.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. essentialchemicalindustry.orgnih.gov Exploring biosynthetic pathways or starting from bio-derived materials could provide a renewable route to this compound.

By integrating these principles, the synthesis of this compound can be shifted towards more environmentally benign processes that are both efficient and sustainable. researchgate.net

Reactivity and Transformation of Octa 2,6 Diene in Complex Chemical Systems

Catalytic Functionalization of Octa-2,6-diene

The selective functionalization of this compound under catalytic conditions allows for precise control over its chemical behavior, leading to diverse products with controlled stereochemistry and regiochemistry.

Olefin Metathesis Reactions Involving this compound and its Derivatives

Olefin metathesis is a powerful catalytic process that involves the redistribution of carbon-carbon double bonds, typically catalyzed by transition metal complexes such as ruthenium-based Grubbs catalysts or molybdenum-based catalysts. These reactions are highly valuable for carbon-carbon bond formation and the construction of cyclic and acyclic structures. This compound, and particularly its derivatives, can be employed in various metathesis protocols. For instance, modified forms of this compound, such as bisallylsilanes, have been utilized as precursors in the synthesis of steroid skeletons. These precursors can be transformed into divinylcyclopentanes, which subsequently undergo further reactions, including intramolecular cycloadditions, to construct the complex ring systems characteristic of steroids researchgate.net. While direct examples of this compound itself undergoing cross-metathesis or ring-closing metathesis are less detailed in the provided literature, its structural motif makes it amenable to such transformations, especially when functionalized or integrated into larger molecular frameworks researchgate.netrsc.orgdokumen.pub.

Cyclization Reactions and Annulation Strategies with this compound Precursors

The presence of two internal double bonds in this compound makes it an excellent substrate for various cyclization and annulation reactions, enabling the formation of cyclic ethers and carbocyclic systems.

Osmium-catalyzed oxidative cyclization is a significant method for the stereocontrolled synthesis of tetrahydrofuran (B95107) diols (THF-diols) from 1,5-dienes researchgate.netresearchgate.net. (2E,6E)-Octa-2,6-diene has been studied extensively in this context, typically employing osmium tetroxide (OsO4) as the catalyst in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) researchgate.netscispace.comresearchgate.net. Density functional theory (DFT) calculations have elucidated key mechanistic aspects, highlighting the crucial role of acid in promoting the cyclization step. Under acidic conditions, the osmium(VI) dioxoglycolate intermediate is protonated, enhancing its electrophilicity and facilitating the intramolecular attack by the second double bond to form the THF ring researchgate.netscispace.com. This process leads to the formation of THF-diols, which are prevalent structural motifs in many biologically active natural products researchgate.net. The efficiency and stereochemical control offered by this osmium-catalyzed oxidative cyclization make it a valuable tool for constructing complex cyclic ethers from simple diene precursors researchgate.netresearchgate.net.

Table 1: Osmium-Catalyzed Oxidative Cyclization of this compound

Reaction TypeSubstrateCatalyst SystemCo-oxidantKey AdditiveProduct TypeKey Finding/Mechanism AspectCitation
Oxidative Cyclization(2E,6E)-Octa-2,6-dieneOsO4NMOAcidTHF-diolsAcid promotes cyclization via protonation of the Os(VI) dioxoglycolate intermediate, enhancing electrophilicity. researchgate.netscispace.com researchgate.netresearchgate.netscispace.comresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. This compound systems can participate in both intramolecular and intermolecular Diels-Alder reactions. Notably, derivatives of this compound, such as its bisallylsilane form (commonly referred to as 'Bistro'), have been employed in strategies for synthesizing steroid precursors researchgate.netresearchgate.net. In these approaches, this compound derivatives are first functionalized to yield 2,5-divinylcyclopentanes. These intermediates can then be coupled with reagents like benzocyclobutene. Upon heating, benzocyclobutene extrudes a molecule of ethylene (B1197577) to generate an o-xylylene (B1219910) intermediate, which can then undergo an intramolecular cycloaddition with a vinyl substituent of the cyclopentane (B165970) ring. This annulation sequence constructs the core skeleton of novel steroid structures researchgate.net. The inherent diene character of this compound also makes it a potential participant in other Diels-Alder annulations, contributing to the synthesis of complex polycyclic systems scribd.comacs.org.

Selective Hydrogenation and Hydroformylation of this compound

The selective transformation of the double bonds in this compound through hydrogenation or hydroformylation offers pathways to saturated or functionalized derivatives.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by rhodium or cobalt complexes. This reaction is a key industrial process for producing aldehydes, which are precursors to alcohols, carboxylic acids, and other valuable chemicals. The hydroformylation of this compound presents opportunities for regioselective and stereocontrolled functionalization. Catalysts based on rhodium and palladium, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are employed to achieve high conversions and selectivities umich.eduresearchgate.netacs.orgarchive.org. For dienes like this compound, controlling which double bond reacts and the orientation of the formyl group addition (regioselectivity) is critical. Furthermore, the stereochemistry of the resulting chiral centers can be influenced by the choice of chiral ligands on the metal catalyst, enabling enantioselective hydroformylation acs.orgarchive.org. While specific detailed outcomes for this compound are not extensively detailed in the provided snippets, the general principles of regioselective and stereocontrolled hydroformylation of olefins are well-established and applicable to this diene system researchgate.netacs.org.

Table 2: Hydroformylation of this compound and Related Olefins

Reaction TypeSubstrate/AnalogueCatalyst SystemKey Outcome/ConsiderationProduct TypeCitation
HydroformylationThis compoundRh or Pd complexes with phosphine/phosphite ligandsRegioselectivity, StereocontrolAldehydes umich.eduresearchgate.netacs.orgarchive.org
HydroformylationStyrene, CyclohexenePd complexes with phosphine ligandsHigh regioselectivity (93/7) for branched isomerAldehydes acs.org
Hydroformylation1,2-Disubstituted OlefinsChiral phosphinephosphite-Rhodium(I) complexesAsymmetric/EnantioselectiveAldehydes archive.org

Selective Hydrogenation: The selective hydrogenation of this compound can lead to mono- or di-hydrogenated products, depending on the catalyst and reaction conditions. Transition metals like ruthenium, rhodium, and iridium are commonly used for hydrogenation reactions, including transfer hydrogenation, which utilizes hydrogen donors other than molecular hydrogen researchgate.net. The potential for selective reduction of one double bond over the other, or the complete saturation of both, can be achieved through careful catalyst design and control of reaction parameters. For example, Noyori's metal-ligand bifunctional catalysis is known for selective hydrogenation of polar bonds, and similar principles can be applied to dienes researchgate.net.

Compound List

this compound

(2E,6E)-octa-2,6-diene

Tetrahydrofuran diols (THF-diols)

Osmium tetroxide (OsO4)

N-methylmorpholine N-oxide (NMO)

Benzocyclobutene

o-xylylene

Rhodium complexes

Palladium complexes

Grubbs catalysts

Divinylcyclopentanes

Bisallylsilanes

Cross-Coupling and C-H Functionalization of this compound

This compound can participate in palladium-catalyzed cross-coupling reactions, although specific literature directly detailing its use in standard cross-coupling protocols like Suzuki or Heck is less prevalent compared to more common substrates. However, palladium complexes involving this compound as a ligand or intermediate have been synthesized and studied, offering insights into its coordination chemistry. For instance, a palladium(II) complex with a cyclohexylmethylphenylphosphine ligand and an this compound-1,8-diyl moiety has been prepared and characterized as a model for intermediates in enantioselective reactions of 1,3-butadiene (B125203) acs.org. This highlights the potential for palladium catalysis to engage with the diene's structure.

While direct C-H functionalization of this compound itself is not extensively documented in the provided search results, related dienes and their C-H activation have been explored. The broader field of C-H functionalization is a rapidly developing area, and the internal double bonds of this compound present opportunities for directed or catalytic C-H bond activation and subsequent functionalization, potentially leading to cyclic products or substituted linear chains.

Asymmetric Hydrovinylation of this compound and Related Dienes

Asymmetric hydrovinylation, the addition of ethylene across a diene in a stereoselective manner, is a significant area where this compound and similar dienes have been investigated. Cobalt catalysts, particularly those employing chiral bidentate phosphine ligands, have shown considerable success in this transformation. For example, cobalt catalysts in combination with ligands like DIOP, BDPP, and Josiphos ligands have achieved high enantioselectivities (up to 99% ee) in the hydrovinylation of various 1,3-dienes nsf.govrsc.orgohiolink.eduresearchgate.netrsc.org.

These reactions typically involve the addition of ethylene to the diene, leading to the formation of chiral enolate surrogates or other functionalized chiral molecules. The regioselectivity (1,4- vs. 1,2-addition) and stereoselectivity (E/Z isomerism) are highly dependent on the specific chiral ligand and reaction conditions, such as temperature rsc.orgnih.gov. For instance, cobalt complexes with ligands having larger bite angles and reactions conducted at lower temperatures tend to favor specific regio- and stereoisomers rsc.orgnih.gov. While direct examples using this compound as the substrate for asymmetric hydrovinylation are not explicitly detailed, the principles and successful application to related linear 1,3-dienes suggest its potential applicability nih.govresearchgate.net.

Cyclomagnesiation and Other Organometallic Transformations of this compound

Organometallic transformations, including cyclomagnesiation, offer pathways to functionalized cyclic compounds. Titanium-catalyzed cyclomagnesiation reactions have been employed to synthesize dienes containing biologically active fragments. For example, the homo-cyclomagnesiation of a substituted butadienylbenzene derivative using Cp2TiCl2 and EtMgBr, followed by acid hydrolysis, yielded (2Z,6Z)-1,8-bis(3,4-dimethoxyphenyl)this compound sciforum.netsciforum.net. This reaction pathway involves the formation of a magnesacyclopentane intermediate, demonstrating the utility of organomagnesium reagents in transforming dienes into cyclic structures. While this specific example utilizes a substituted diene, the general methodology of cyclomagnesiation is applicable to various diene systems, including potentially this compound itself, to form organomagnesium intermediates that can be further functionalized.

Other organometallic transformations, such as those involving palladium, have also been studied with this compound. As mentioned earlier, palladium complexes featuring this compound have been synthesized, indicating its ability to coordinate with transition metals, a prerequisite for many organometallic catalytic cycles acs.orgacs.org.

Polymerization and Oligomerization Mechanisms Involving this compound

The presence of two double bonds in this compound makes it a potential monomer or co-monomer in various polymerization processes.

Coordination Polymerization of this compound

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is a common method for polymerizing olefins and dienes. While direct studies on the coordination polymerization of this compound are not explicitly detailed in the provided search results, the general principles apply. Transition metal catalysts can coordinate to the double bonds of dienes, initiating chain growth. The specific structure of this compound, with its internal double bonds, would influence the stereochemistry and microstructure of the resulting polymer. Factors such as catalyst type, co-catalyst, and reaction conditions would dictate the degree of tacticity, molecular weight, and potential branching in the polymer chain.

Ring-Opening Metathesis Polymerization (ROMP) Utilizing this compound Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins, driven by the relief of ring strain researchgate.netwikipedia.org. While this compound itself is an acyclic diene, its derivatives could potentially be incorporated into ROMP strategies if they are part of a cyclic structure. For example, studies have explored the ROMP of substituted cyclooctadienes (CODs) princeton.edu. If this compound could be cyclized or functionalized into a strained cyclic olefin, it could then serve as a monomer in ROMP. Research into ROMP of eight-membered cyclic olefins like cyclooctenes and cyclooctadienes has been limited by synthetic access to functionalized monomers, but advancements are being made princeton.edudigitellinc.com. The development of new catalysts and strategies, such as using excess ligands to control side reactions, is expanding the scope of ROMP for less strained cyclic systems digitellinc.com.

Controlled Radical Polymerization of this compound-containing Monomers

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow dispersities cmu.eduspecificpolymers.comiarjset.commdpi.com. While direct examples of CRP specifically using this compound as a monomer are not prominent in the provided snippets, these techniques are broadly applicable to vinyl monomers and diene-containing monomers.

If this compound were functionalized with a polymerizable vinyl group or incorporated into a monomer structure, it could potentially be polymerized using CRP methods. The challenge would lie in controlling the reactivity of the diene's double bonds under radical conditions, which might lead to cross-linking or undesired side reactions. However, the development of various CRP techniques offers possibilities for precise control over such systems, enabling the synthesis of complex polymer architectures containing the this compound moiety.

Mechanistic Studies of this compound Polymer Autooxidation

The autooxidation of polymers, a process involving reaction with atmospheric oxygen, is a significant factor in material degradation. This compound, particularly in the context of modeling lipids and rubbers, has been used to understand the mechanisms of polymer autooxidation researchgate.netresearchgate.netrsc.org. The classical autooxidation scheme, attributed to Bolland, Gee, and co-workers, describes a propagation step where a peroxyl radical abstracts a hydrogen atom from the polymer substrate (ROO• + RH → ROOH + R•) researchgate.netresearchgate.netrsc.org.

However, advanced quantum-chemical methods have revealed that this hydrogen abstraction step is often thermodynamically unfavorable for many common polymers with saturated chains, exhibiting largely positive Gibbs free energy (10–65 kJ mol⁻¹) researchgate.netrsc.org. This suggests that the classical propagation step may not be the primary driver for autooxidation in all cases. For this compound and similar unsaturated fragments, the propagation step becomes more favorable (exoergic) when the resulting radical center is conjugated with adjacent double bonds, as seen in polybutadiene, or when it is stabilized by adjacent functional groups rsc.org.

Research indicates that structural defects, such as internal or terminal double bonds, are often responsible for initiating and propagating autooxidation in many polymers, including those with unsaturated fragments like this compound rsc.org. The specific mechanism of autooxidation in systems involving this compound is complex and depends on the polymer structure and environmental conditions.

Chemo- and Regioselectivity in this compound Transformations

The presence of two internal double bonds in this compound presents opportunities for selective chemical transformations, where reactions can preferentially occur at one double bond over the other (chemo-selectivity) or at a specific position within a double bond (regioselectivity) chemsynthesis.comrsc.orgrsc.org.

Palladium-catalyzed reactions, such as hydroamination, have been studied to control the chemo- and regioselectivity of diene functionalization rsc.orgrsc.orgacs.org. For instance, the hydroamination of substituted dienes with hydrazones can yield either linear 1,4-addition products or branched 1,2-addition products, depending on the substrate and the ligand used rsc.orgrsc.org. Electron-poor 2-substituted butadienes tend to form linear 1,4-addition products, while electron-rich analogues favor branched 1,2-addition products rsc.org. The regioselectivity can be influenced by the electronic nature of substituents on the diene and the steric and electronic properties of the catalyst's ligand rsc.orgrsc.org.

Research into the synthesis of bicyclo[3.2.1]this compound frameworks highlights the potential for controlled cyclization and rearrangement reactions, leading to complex polycyclic structures cdnsciencepub.comresearchgate.netontosight.ai. These transformations often involve thermal rearrangements or cascade reactions, where the inherent structure of the diene dictates the stereochemical outcome and the formation of specific isomers cdnsciencepub.comresearchgate.net.

Table 1: Examples of Chemo- and Regioselectivity in Diene Transformations

Reaction TypeSubstrate/Diene ExampleNucleophile/ReagentCatalyst/LigandMajor Product TypeSelectivity (e.g., Ratio)Reference
HydroaminationChloropreneBenzophenone hydrazonePd catalystLinear 1,4-additionN/A rsc.org
HydroaminationMyrceneBenzophenone hydrazonePd/BINAPBranched 1,2-addition95:5 (Branched:Linear) rsc.org
Thermal RearrangementEnol silyl (B83357) ethers (e.g., derived from 6-methyl-1-hepten-4-yn-3-ol)N/AHeatBicyclo[3.2.1]octadienesN/A cdnsciencepub.com

Photoisomerization of this compound and Mechanistic Aspects

The photoisomerization of dienes involves the rearrangement of their geometric isomers (cis/trans) upon exposure to light. While specific literature directly detailing the photoisomerization of this compound itself is limited in the provided search results, related studies on conjugated polyenes and cyclic dienes offer insight into potential mechanisms askfilo.comcdnsciencepub.com.

Photoisomerization typically proceeds via excited states that can undergo rotation around double bonds or participate in other photochemical processes like electrocyclic reactions. For conjugated systems, such as octa-2,4,6-triene, photoisomerization can occur through excited states that lead to cyclic intermediates, which then thermally rearrange to acyclic products askfilo.com. These processes are governed by the symmetry and energy levels of the molecular orbitals involved in the excited states askfilo.com.

Studies on related bicyclic systems, like benzobicyclo[4.2.0]octatrienes, demonstrate that photoisomerization can lead to semibullvalene structures via a Zimmerman di-π-methane rearrangement cdnsciencepub.com. This mechanism involves a 1,3-diradical intermediate formed from the excited state of the molecule. While this compound is not a conjugated triene or a strained polycyclic system, the principles of photochemical rotation and potential sigmatropic shifts remain relevant for understanding how light might induce isomerizations at its double bonds. The specific stereochemistry of the initial this compound isomer (e.g., cis,cis; cis,trans; trans,trans) would influence the efficiency and outcome of any photochemical isomerization.

Computational and Spectroscopic Insights into Octa 2,6 Diene Reactivity

Quantum Chemical Calculations of Octa-2,6-diene Reaction Pathways and Intermediates

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the potential energy surface (PES) that governs the transformation of reactants into products. arxiv.org These computational methods allow for the identification of reaction intermediates, the characterization of transition states (TS), and the determination of activation energies, which are crucial for understanding reaction kinetics and feasibility. arxiv.orgresearchgate.net

The process of exploring a reaction pathway typically involves several steps:

Setup: An input file is created that specifies the molecular system, the desired level of theory (e.g., DFT, MP2, CBS-Q), and the basis set. arxiv.orgresearchgate.net

Calculation: The electronic structure and energy of the molecular geometries are calculated. This step can be computationally intensive, requiring significant processing power. arxiv.org

Analysis: The results are analyzed to identify stable intermediates and the transition state structures that connect them. The energy differences between these points on the PES provide the reaction's activation barriers and thermodynamics. arxiv.org

While specific quantum chemical studies detailing the reaction pathways of this compound are not extensively documented in the surveyed literature, the methodologies are well-established for similar molecules. For instance, in a hypothetical electrophilic addition reaction to one of the double bonds of this compound, quantum calculations could be employed to determine the relative energy barriers for the formation of different carbocation intermediates and the subsequent product distribution.

Table 1: Hypothetical Calculated Energy Profile for Electrophilic Addition to (2E,6E)-Octa-2,6-diene.
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + H⁺0.0
TS1Transition state for protonation at C2+15.2
Intermediate 1Carbocation at C3+5.4
TS2Transition state for protonation at C3+18.9
Intermediate 2Carbocation at C2+9.1

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a time-resolved perspective on the behavior of molecular systems, complementing the static picture provided by quantum chemical calculations. acs.org By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of molecules over time, revealing information about conformational changes, intermolecular interactions, and the dynamics of chemical reactions. acs.orgaps.org

MD simulations have been successfully applied to study a range of hydrocarbon systems and reactions involving dienes. For example, simulations of dienolate [4+2] reactions have been used to investigate the timing of bond formations, distinguishing between synchronous, concerted mechanisms and asynchronous, stepwise processes. acs.org In such studies, the time gap (Δt) between the formation of the two new C-C bonds is a key parameter; a short gap (e.g., <60 fs) suggests a concerted reaction, while a longer gap indicates a stepwise mechanism involving a distinct intermediate. acs.org

Although specific MD simulations focused solely on this compound are not detailed in the available literature, the methodology could be applied to understand its dynamic behavior. A simulation of this compound in a solvent, for example, could elucidate its conformational dynamics, the flexibility of the aliphatic chain, and its interactions with surrounding solvent molecules.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of an this compound System.
ParameterDescriptionExample Value
Force FieldSet of parameters describing the potential energy of the system.OPLS-AA / CHARMM
System SizeNumber of molecules in the simulation box.1 this compound, ~2000 Solvent Molecules
EnsembleThermodynamic conditions (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
TemperatureSimulation temperature.298 K
Time StepIntegration time step for the equations of motion.2 fs
Simulation LengthTotal duration of the simulation.100 ns

Advanced Spectroscopic Characterization for Mechanistic Elucidation of this compound Reactions

Spectroscopic techniques are indispensable for the experimental characterization of molecules and the elucidation of reaction mechanisms. For a molecule like this compound, with its multiple functional groups and stereoisomers, a combination of vibrational spectroscopy and multidimensional Nuclear Magnetic Resonance (NMR) is particularly powerful.

Vibrational Spectroscopy (IR and Raman)

Table 3: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
=C-H Stretch3100-3000Associated with hydrogens on the double bonds.
C-H Stretch (sp³)3000-2850From methyl and methylene (B1212753) groups.
C=C Stretch1680-1640Characteristic of the alkene groups. Intensity varies with substitution.
CH₂ Bend (Scissoring)~1465From the internal methylene group.
CH₃ Bend (Asymmetric/Symmetric)~1450 / ~1375From the terminal methyl groups.
=C-H Bend (Out-of-plane)1000-650Position is diagnostic of the substitution pattern (cis/trans) of the double bond.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals. 2D NMR techniques resolve these ambiguities by correlating nuclear spins through bonds or space, making them invaluable for the structural analysis of dienes in complex mixtures. auremn.orgomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the entire carbon backbone of this compound. auremn.orgnih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, providing a clear map of C-H one-bond connectivities. auremn.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique correlates proton and carbon chemical shifts over two or three bonds, revealing long-range connectivity and helping to piece together molecular fragments. omicsonline.orgnih.gov

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations seen in COSY to an entire spin system, identifying all protons within a coupled network, which is useful for distinguishing between different isolated fragments of a molecule. auremn.orgomicsonline.org

The application of these techniques has been demonstrated in the analysis of diene content in complex hydrocarbon mixtures like FCC gasolines, showcasing their power in identifying individual components without prior separation. auremn.org

Table 4: Illustrative 2D NMR Correlations for a Hypothetical (2E,6E)-Octa-2,6-diene Isomer.
ExperimentProton (Position)Expected Cross-Peaks (Correlated Nucleus)
COSYH2H1, H3
COSYH4H3, H5
HSQCH1 (CH₃)C1
HSQCH2 (=CH)C2
HMBCH1 (CH₃)C2, C3
HMBCH4 (CH₂)C2, C3, C5, C6

Conformational Analysis of this compound and its Derivatives

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. bham.ac.ukresearchgate.net

Stereoisomers

Due to the presence of two double bonds at positions 2 and 6, this compound can exist as several stereoisomers based on the E/Z (trans/cis) configuration at each double bond. These are distinct molecules and not typically interconvertible without breaking bonds. nist.govnih.gov

Table 5: Stereoisomers of this compound.
IsomerConfiguration at C2=C3Configuration at C6=C7
(2E, 6E)-octa-2,6-dieneE (trans)E (trans)
(2Z, 6Z)-octa-2,6-dieneZ (cis)Z (cis)
(2E, 6Z)-octa-2,6-dieneE (trans)Z (cis)

Rotational Conformers

Table 6: Hypothetical Relative Energies of Rotational Conformers around the C4-C5 Bond in (2E,6E)-Octa-2,6-diene.
ConformerDihedral Angle (C3-C4-C5-C6)Calculated Relative Energy (kcal/mol)
Anti-periplanar~180°0.0 (most stable)
Gauche~60°+0.9
Syn-periplanar (eclipsed)~0°+4.5 (least stable)

Octa 2,6 Diene As a Synthon in Advanced Organic Synthesis

Utilization of Octa-2,6-diene in Natural Product Synthesis

The inherent structural features of this compound, particularly its diene system, lend themselves to various transformations crucial for natural product synthesis. Its ability to participate in cyclization and addition reactions mirrors biosynthetic pathways, making it an attractive starting material or intermediate for assembling complex natural products, especially terpenoids and isoprenoids.

Research has explored the use of this compound derivatives in constructing the carbon skeletons of various natural compounds. For instance, studies have investigated its role in synthesizing molecules that mimic the biosynthesis of isoprenoids, which are fundamental building blocks for a vast array of natural products. The stereochemical control offered by reactions involving substituted this compound systems is also pivotal in achieving the precise configurations required for biologically active natural compounds. For example, the synthesis of certain chiral dienes, which can be derived from or related to this compound frameworks, has been crucial for accessing complex natural products with specific stereochemistry acs.orgresearchgate.netnsf.gov. Furthermore, the functionalization of this compound derivatives, such as those bearing hydroxyl or other functional groups, provides access to precursors for a wide range of natural products, including those found in fragrances and flavors ontosight.aicymitquimica.comwordpress.com.

Role of this compound in the Synthesis of Complex Organic Intermediates

This compound serves as a valuable synthon for generating complex organic intermediates due to its reactive double bonds, which can undergo a variety of transformations. Its participation in cycloaddition reactions, such as the Diels-Alder reaction, allows for the efficient construction of cyclic and polycyclic systems that are common motifs in many pharmaceuticals and advanced materials smolecule.comontosight.aisolubilityofthings.comontosight.ai.

The compound's ability to be functionalized at various positions enables the introduction of diverse chemical groups, leading to sophisticated intermediates. For example, palladium-catalyzed reactions involving dienes like this compound can lead to the formation of organometallic intermediates that are key in cross-coupling reactions, facilitating the assembly of complex molecular frameworks acs.org. Furthermore, research into bicyclic derivatives of this compound, such as those with fused ring systems, highlights their utility as building blocks for more elaborate structures, including potential pharmaceutical precursors smolecule.comontosight.airesearchgate.netcdnsciencepub.comacs.org. These bicyclic systems, often prepared through cascade reactions or cycloadditions, offer rigid scaffolds that can be further elaborated into complex intermediates researchgate.netresearchgate.net.

Development of Specialty Chemicals and Functional Materials from this compound Building Blocks

The unique structure and reactivity of this compound and its derivatives make them attractive for the development of specialty chemicals and functional materials. The presence of multiple double bonds allows for polymerization or incorporation into polymer chains, leading to materials with tailored properties.

For instance, dienes related to the this compound structure, such as myrcene, are known to be polymerized, contributing to the field of sustainable polymer chemistry researchgate.net. The functionalization of this compound can lead to monomers for specialty polymers or to building blocks for advanced materials. Research into chiral dienes, often derived from or structurally related to bicyclic this compound frameworks, has shown their utility as ligands in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure compounds used in pharmaceuticals and fine chemicals nsf.govrsc.orgepfl.chd-nb.info. These ligands, by coordinating to metal centers, enable highly selective chemical transformations. Additionally, derivatives of this compound, such as those with hydroxyl groups, can serve as precursors for fragrances, flavors, and potentially pharmaceuticals, underscoring their role in the specialty chemicals sector ontosight.aicymitquimica.com.

Compound List

this compound

Bicyclo[3.2.1]this compound-3-carboxylic acid

2,6-Dimethyl-2,6-octadiene-1,8-diol

2-Oxabicyclo[3.2.1]octa-3,6-diene

(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol

(E)-1-(2,2-Dimethoxyethoxy)-3,7-dimethylthis compound

2,3,4-Tetrachloro-8-oxabicyclo[3.2.1]this compound

1,1-Diethoxy-3,7-dimethyl-octa-2,6-diene

(E)-1-bromo-3,7-dimethylthis compound

Bicyclo[3.2.1]this compound

(pentamethylcyclopentadienyl)(bicyclo[3.2.1]octa-2,6-dienyl)ruthenium(II)

(cyclopentadienyl)(bicyclo[3.2.1]octa-2,6-dienyl)ruthenium(II)

1,7-Octadiene

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

3-bromo-6,7-benzobicyclo[3.2.1]this compound

Citral

Geraniol

Nerol

Myrcene

Citral diethyl acetal (B89532)

(Z/E)-3,7-dimethyl-2,6-octadienoic acids

(Z/E)-3,7-dimethylocta-2,6-octadienamides

(Z,S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid

(E,E)-2,3,6,7-Tetramethyl-1,8-bis(trimethylsilyl)this compound

(2Z,6Z)-1,8-bis(3,4-dimethoxyphenyl)this compound

1,2-dimethoxy-4-((2Z,6Z)-pentacosa-2,6-dien-1-yl)benzene

(E)-3,7-Dimethylthis compound-1-thiol

1,1-Diethoxy-3,7-dimethylthis compound

Q & A

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodology : Employ chiral auxiliaries or enzymatic resolution techniques. Analyze enantiomeric excess (ee) via chiral GC or HPLC. Cross-validate results with polarimetry or CD spectroscopy. Publish detailed crystallization protocols to aid reproducibility .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₈H₁₄
Boiling Point125–127°C (estimated via DFT)
Synthetic Yield (Route 2)86% (1-chloro-2-butene method)
Isomer Count (Bicyclic)344 possible stereoisomers

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.